methyl 2-(oxolan-3-ylidene)acetate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-(oxolan-3-ylidene)acetate involves a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This process yields the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of Methyl 2-(oxolan-3-ylidene)acetate is represented by the formula C7H10O3 . It has a molecular weight of 142.15 .Chemical Reactions Analysis
Methyl 2-(oxolan-3-ylidene)acetate is involved in aza-Michael addition with NH-heterocycles . This reaction is part of the process used to synthesize new heterocyclic amino acid derivatives .Physical And Chemical Properties Analysis
Methyl 2-(oxolan-3-ylidene)acetate has a molecular weight of 142.15 . Its molecular formula is C7H10O3 .Scientific Research Applications
Synthesis of Spiroisoxazolidines
Methyl 2-(oxolan-3-ylidene)acetate: is used in the synthesis of spiroisoxazolidines through selective and reversible 1,3-dipolar cycloaddition reactions with nitrones . These reactions are notable for their reversibility, which allows for control over the diastereoselectivity of the cycloaddition process. The resulting spiroisoxazolidines exhibit a range of biological properties, including potential anticancer activity.
Formation of Highly Functionalized 5-Spiroisoxazolidines
The compound serves as a precursor for the formation of highly functionalized 5-spiroisoxazolidines . This process involves the reduction of adducts obtained from the cycloaddition, using zinc powder in acetic acid, leading to the creation of 1,3-aminoalcohols or spirolactones. These compounds are of interest due to their pharmacological potential.
Photochemical Aryl Radical Cyclizations
In photochemical processes, methyl 2-(oxolan-3-ylidene)acetate is involved in aryl radical cyclizations to produce (E)-3-ylideneoxindoles . These reactions are carried out in methanol and yield products that are significant in organic synthesis, serving as precursors for various catalyzed asymmetric additions and cyclizations.
Organocatalyzed Asymmetric Michael Additions/Cyclization
The compound is a privileged precursor in organocatalyzed asymmetric Michael additions/cyclization sequences . These reactions are crucial for the synthesis of various biologically active molecules and pharmaceuticals, highlighting the compound’s role in medicinal chemistry.
Synthesis of Novel Organophosphorus Compounds
Methyl 2-(oxolan-3-ylidene)acetate: is also utilized in the synthesis of novel organophosphorus compounds . These compounds have a wide range of applications, including in materials science and as intermediates in the synthesis of more complex molecules.
Development of New Medicines
The structural motif of methyl 2-(oxolan-3-ylidene)acetate is common in the search for new medicinal candidates . Its derivatives are known to possess a wide range of biological properties, making it a valuable compound in drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 2-(oxolan-3-ylidene)acetate involves its use as a building block in organic synthesis. It is used in the preparation of various compounds, including pharmaceuticals, agrochemicals, and flavors.
properties
IUPAC Name |
methyl 2-(oxolan-3-ylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGFZEHLGGOCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91943006 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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